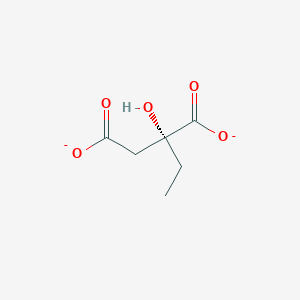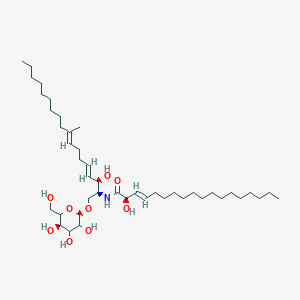
Flavicerebroside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavicerebroside B is a natural product found in Aspergillus flavipes with data available.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Structural Insights
- Monoamine Oxidase B (MAO-B) Inhibition: Flavicerebroside B's potential role in inhibiting MAO-B, an enzyme implicated in neurotransmitter metabolism, has been studied. High-resolution crystal structures of MAO-B with various inhibitors, including flavin derivatives, provide insights into how these inhibitors interact with the enzyme and could inform the design of new drugs targeting neurological disorders (Binda et al., 2003).
Photoreceptor Research
- Light Sensing Mechanisms: Studies on flavin-based photoreceptors, including BLUF (Blue Light sensing Using FAD) family, highlight the significance of flavin derivatives like Flavicerebroside B in understanding light-activation pathways and molecular signal-transduction mechanisms in organisms (Losi & Gärtner, 2011).
Antimicrobial and Photodynamic Therapy
- Photodynamic Inactivation of Bacteria: Research on flavin derivatives has demonstrated their effectiveness in photodynamic inactivation of bacteria, highlighting the potential of Flavicerebroside B in such applications. These studies show how modified vitamin B2 molecules can be used in combination with light to kill multidrug-resistant bacteria (Maisch et al., 2014).
Cancer Research
- Anticancer Potential: Flavin derivatives like Flavicerebroside B have shown promise in inhibiting cancer cell migration and invasion, suggesting their potential in cancer treatment. Studies on novel flavin derivatives demonstrate their ability to suppress metastatic factors and promote apoptosis in cancer cells (Hanieh et al., 2016), (Kumar et al., 2019).
Flavin-Dependent Proteins
- Flavin-Dependent Enzyme Studies: Flavogenomics, the study of flavin-dependent proteins, reveals the diverse roles of flavins in biological processes. This research could be applied to understand how Flavicerebroside B and similar compounds interact with these proteins and impact various metabolic pathways (Macheroux et al., 2011).
Neurological Disorders
- Neuroprotective Effects: Research on flavin derivatives in neurological disorders, such as Alzheimer's disease, has shown that these compounds can enhance specific signaling pathways and inhibit neuronal apoptosis. This suggests that Flavicerebroside B might have potential applications in the treatment or management of neurodegenerative diseases (Li & Liu, 2010).
Cytoprotection in Erythroid Cells
- Erythroid Cell Protection: Studies on biliverdin reductase B, a flavin reductase, highlight its role in maintaining cell viability under oxidative stress. This suggests potential applications for Flavicerebroside B in protecting developing erythroid cells from oxidative damage (Lok et al., 2019).
Photoreceptor Activation Mechanisms
- Photoreceptor Activation Studies: Research on the BLUF photoreceptor domain shows how light activation is mediated by electron and proton transfer involving flavin, providing a foundation for understanding the role of Flavicerebroside B in similar light-sensing mechanisms (Gauden et al., 2006).
Propiedades
Nombre del producto |
Flavicerebroside B |
|---|---|
Fórmula molecular |
C43H79NO9 |
Peso molecular |
754.1 g/mol |
Nombre IUPAC |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1 |
Clave InChI |
QSPMXWIFLDIBGD-QVCLNRSTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Sinónimos |
(2S,2'R,3R,3'E,4E,8E)-N-2'-hydroxy-3'-octadecenoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine flavicerebroside B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9S,10S,13S,14S)-10-acetyloxy-7,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259026.png)
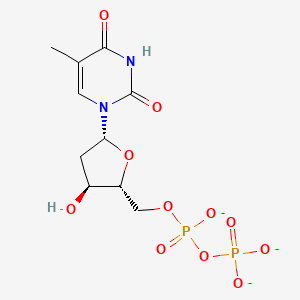
![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)
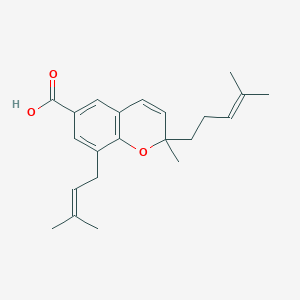



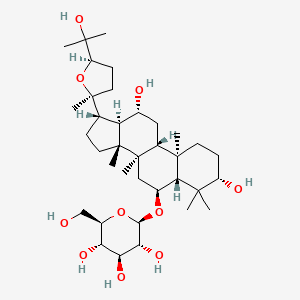
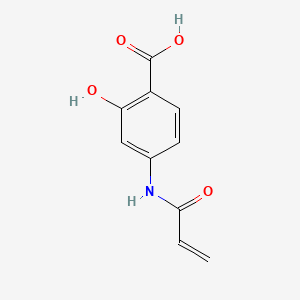
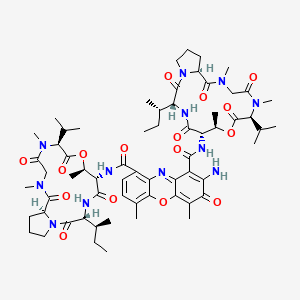
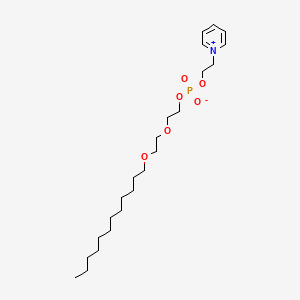
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

